The synthesis of 2-(trifluoromethylthio)benzamide can be achieved through several methods, with one notable approach involving the reaction of 2,3-dichlorotrifluorotoluene as a starting material. The process typically includes the following steps:
This method is advantageous due to its use of inexpensive and readily available starting materials, achieving a total yield exceeding 67% with a purity greater than 97% .
The molecular structure of 2-(trifluoromethylthio)benzamide can be described as follows:
2-(Trifluoromethylthio)benzamide participates in various chemical reactions, including:
These reactions are often influenced by reaction conditions such as temperature, solvent choice, and catalysts .
The mechanism of action for 2-(trifluoromethylthio)benzamide largely depends on its application context. For instance:
Detailed kinetic studies and molecular docking simulations are often employed to elucidate its interaction with biological targets .
The physical and chemical properties of 2-(trifluoromethylthio)benzamide include:
These properties contribute to its utility in various chemical applications .
2-(Trifluoromethylthio)benzamide has several scientific applications:
Research continues into expanding its applications within these fields, highlighting its versatility as a chemical compound .
The incorporation of the trifluoromethylthio (-SCF₃) group into bioactive molecules represents a significant evolution in medicinal chemistry, driven by the motif’s unique physicochemical properties. Early synthetic routes to -SCF₃ compounds faced challenges due to reagent instability and harsh reaction conditions. Pioneering work by Umemoto and Yagupolskii in the 1980s–1990s led to shelf-stable electrophilic reagents like S-(trifluoromethyl)dibenzothiophenium salts, enabling efficient trifluoromethylthiolation of nucleophiles [8]. These advances facilitated the rational design of -SCF₃-containing pharmaceuticals, leveraging the group’s high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature (σ~I~ = 0.45, σ~R~ = 0.08) [2] [10].
Notable milestones include the FDA approval of the anorectic agent Triflorex (containing -SCF₃) and the development of DSM265, a pentafluorosulfanyl antimalarial that completed Phase II trials [6]. By the 2010s, antibacterial oxadiazolyl benzamides bearing -SCF₃ demonstrated exceptional potency against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.06 μg/mL—surpassing vancomycin in intracellular clearance efficiency [6]. Concurrently, catalytic asymmetric methods emerged, such as Rh(II)-catalyzed [2,3]-sigmatropic rearrangements, enabling enantioselective C(sp³)–SCF₃ bond formation (up to 98% ee) [7].
Table 1: Key Historical Developments in Trifluoromethylthio Bioactive Compounds
Year Range | Development | Representative Compounds/Reagents | Impact |
---|---|---|---|
1980s–1990s | Shelf-stable electrophilic reagents | Umemoto reagents (dibenzothio/selenophenium salts) | Enabled nucleophilic trifluoromethylthiolation |
2000s | Early pharmaceuticals | Triflorex (SCF₃-containing anorectic) | Demonstrated in vivo tolerability of -SCF₃ |
2010s | Antibacterial benzamides | Oxadiazolyl benzamides vs. MRSA (MIC = 0.06 μg/mL) | Validated -SCF₃ in overcoming multidrug resistance |
2010s | Catalytic asymmetric synthesis | Rh(II)-catalyzed Doyle–Kirmse reaction | Achieved stereocontrol in C–SCF₃ bond formation |
Benzamides (C₆H₅C(O)NH₂ derivatives) constitute a privileged scaffold in drug design due to their synthetic versatility, conformational rigidity, and capacity for hydrogen bonding. Their significance is exemplified by blockbuster drugs like Celecoxib (COX-2 inhibitor) and Tizanidine (muscle relaxant) [1] [5]. Recent innovations exploit benzamide’s structural modularity to target diverse biological pathways:
The scaffold’s bioisosteric flexibility allows replacement of the amide bond with thioamides, selenoamides, or triazoles while retaining target engagement. However, SAR studies confirm that the canonical amide—particularly its NH moiety—is often optimal for nematicidal and antibacterial activity, as N-methylation reduces potency by >20-fold [5] [9].
Table 2: Therapeutic Applications of Benzamide-Based Drugs
Therapeutic Area | Compound Examples | Key Structural Features | Biological Target/Activity |
---|---|---|---|
Antiparasitic | Wact-11, Fluopyram | ortho-Substituted A-ring; aliphatic linker | Nematode complex II inhibition |
Antibacterial | Oxadiazolyl benzamides | -SCF₃ at para-position; 1,3,4-oxadiazole | Bactericidal vs. MRSA/VRE |
Antimalarial | Compound 13 (EC₅₀=0.048 μM) | 3,5-Disubstituted phenyl; bipiperidine amide | Plasmodium proliferation inhibition |
Anticonvulsant | Fluorinated enaminones | Cyclic enaminone; meta-fluorinated benzamide | T-type Ca²⁺ channel blockade |
The -SCF₃ group confers distinct physicochemical advantages that rationalize its integration into 2-(trifluoromethylthio)benzamide analogues:
In antimicrobial contexts, -SCF₃ switches bacteriostatic to bactericidal activity. For instance, replacing -SO₂NHR with -SCF₃ in oxadiazolyl benzamides abolishes static effects and induces >99% killing of MRSA at 4× MIC [6]. This arises from -SCF₃’s disruption of membrane integrity—validated via SYTOX green uptake assays—and possible engagement of novel targets. Computational analyses further indicate that -SCF₃’s conformational rigidity restricts rotational freedom (ΔS~rot~ < 5 cal/mol·K), entropically favoring ligand–receptor complexation [10].
Table 3: Physicochemical and Biological Impacts of -SCF₃ vs. Common Substituents
Substituent | π (Lipophilicity) | σ~I~ (Inductive Effect) | MR (Molar Refractivity) | Relative MRSA MIC (μg/mL) |
---|---|---|---|---|
-SCF₃ | +1.44 | +0.45 | ~19.5 | 0.06 (Reference) |
-SF₅ | +1.23 | +0.68 | ~15.9 | 0.25 |
-SO₂CF₃ | +0.98 | +0.93 | ~16.2 | 0.5 |
-OCF₃ | +0.74 | +0.30 | ~10.2 | 1.0 |
-SCH₃ | +0.61 | +0.15 | ~12.3 | 8.0 |
Despite advances, key gaps impede the rational development of 2-(trifluoromethylthio)benzamide therapeutics:
These gaps highlight needs for:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7